4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid
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Overview
Description
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a methylamino group, linked to a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid typically involves multiple steps:
Bromination of 2-amino-4-methylpyrimidine: This step introduces the bromine atom into the pyrimidine ring.
Coupling with 3-methoxybenzoic acid: The final step involves coupling the brominated and methylated pyrimidine with 3-methoxybenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylaminopyrimidine: Similar in structure but lacks the methoxybenzoic acid moiety.
4-Methoxybenzoic acid: Contains the benzoic acid moiety but lacks the pyrimidine ring.
2-Amino-4-methylpyrimidine: The base structure for the synthesis of the target compound.
Uniqueness
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is unique due to its combined structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H13BrN4O3 |
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Molecular Weight |
353.17 g/mol |
IUPAC Name |
4-[[5-bromo-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C13H13BrN4O3/c1-15-11-8(14)6-16-13(18-11)17-9-4-3-7(12(19)20)5-10(9)21-2/h3-6H,1-2H3,(H,19,20)(H2,15,16,17,18) |
InChI Key |
XZQVMGGWXCUQJK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1Br)NC2=C(C=C(C=C2)C(=O)O)OC |
Origin of Product |
United States |
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